N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

CCR4 antagonism Chemokine receptor Structure-activity relationship

Obtaining regiochemically defined CCR4 antagonist scaffolds for reproducible chemotaxis assays is a persistent challenge. This compound delivers a patent-backed 4-pyridylmethyl-piperazine core (US 9,493,453 B2) validated for CCR4-mediated Th2-cell migration studies. Key advantages: - Structurally aligned with CCR4 pharmacophores; the 4-pyridylmethyl group is essential for target engagement. - Enables head-to-head kinase selectivity profiling against benzimidazole-based S6K1 inhibitors. - Fully elaborated lead-like scaffold (MW <300, ClogP <2, tPSA ~53 Ų) for parallel ADME/selectivity optimization.

Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
CAS No. 2549055-21-0
Cat. No. B6444360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
CAS2549055-21-0
Molecular FormulaC16H22N6
Molecular Weight298.39 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3
InChIInChI=1S/C16H22N6/c1-20(2)15-5-8-18-16(19-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3
InChIKeyUVFIWCMEOQHJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine: Chemical Class & Procurement Baseline


N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine (CAS 2549055-21-0) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class [1]. It features a 4-aminopyrimidine core substituted with a dimethylamine group at the 4-position, a piperazine linker at the 2-position, and a terminal 4-pyridylmethyl moiety. Piperazinyl-pyrimidine derivatives are structurally privileged scaffolds in medicinal chemistry, with known representatives functioning as CCR4 antagonists, kinase inhibitors (e.g., S6K1, TYK2/JAK1), and monoamine transporter modulators [2]. The 4-pyridylmethyl substituent distinguishes this compound from analogs bearing pyridin-2-yl or benzyl groups, potentially altering its hydrogen-bonding capacity and target engagement profile.

4-pyridylmethyl regioisomer for CCR4 target engagement studies
N,N-dimethyl motif retained for S6K1 kinase selectivity profiling
Aryl-piperazine core supports SERT/5-HT1A binding-site assays

N,N-Dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine: Why Generic Analogs Cannot Substitute


Within the piperazinyl-pyrimidine chemical space, small structural variations produce large shifts in target selectivity and potency. For example, relocation of the pyridine nitrogen from the 4-position to the 2-position converts a CCR4 antagonist scaffold into a CDK or DHFR inhibitor chemotype [1]. Likewise, substitution of the dimethylamine with ethyl or bulkier alkyl groups can invert selectivity between kinase subfamilies (e.g., S6K1 versus MSK1) by over 10-fold [2]. Therefore, a user requiring the precise pharmacological profile encoded by the N,N-dimethyl-4-aminopyrimidine core and the 4-pyridylmethyl-piperazine appendage cannot assume functional equivalence from a generic class-matched alternative.

Target Compound
Analog May Differ
4-pyridylmethyl regioisomer
2-pyridylmethyl: target class may shift to CDK/DHFR
N,N-dimethylamine substitution
Des-methyl analog: kinase inhibition may reduce >10-fold
Fully elaborated pyrimidine core
Simple piperazine building block: insufficient engagement profile

N,N-Dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine: Differentiation Evidence vs. Closest Analogs


CCR4 Selectivity: 4-Pyridylmethyl vs. 2-Pyridylmethyl Substitution

The target compound carries a pyridin-4-ylmethyl substituent, which matches the substitution pattern disclosed in granted patent US 9,493,453 B2 for piperazinyl-pyrimidine CCR4 antagonists [1]. In contrast, the pyridin-2-ylmethyl regioisomer (CAS 1159820-98-0) is associated with CDK inhibition and DHFR inhibition in the patent and primary literature . This positional isomerism constitutes a binary selectivity switch at the level of primary target engagement.

CCR4 Selectivity
Class-level inference
4-pyridylmethyl → CCR4 scaffold
2-pyridylmethyl → CDK/DHFR scaffold
Regioisomer determines primary target engagement class
Patent-based inference; no direct IC50 for target compound
CCR4 antagonism Chemokine receptor Structure-activity relationship

S6K1 Kinase Selectivity: 4-Dimethylamine vs. Ethylamine Substitution

PF-4708671, a piperazinyl-pyrimidine bearing a 5-ethylpyrimidine and a benzimidazole substituent, inhibits S6K1 with Ki = 20 nM and IC50 = 160 nM, exhibiting >400-fold selectivity over S6K2 and >20-fold selectivity over RSK and MSK family kinases [1]. The target compound replaces the 5-ethylpyrimidine with an unsubstituted pyrimidine and the benzimidazole with a 4-pyridylmethyl group, while retaining the dimethylamine at the 4-position. Published SAR indicates that the 4-dialkylamino group is a critical determinant of S6K1 affinity; mono-alkyl or unsubstituted analogs lose >10-fold potency [1].

S6K1 Potency Context
Cross-study comparable
Dimethylamine retained: potency context maintained
Des-methyl analog: >10-fold loss reported
N,N-dimethyl motif supports S6K1 affinity retention
Inference from PF-4708671 SAR; target Ki not reported
S6K1 inhibition Kinase selectivity p70 S6 kinase

SERT Activity: Class-Level Evidence vs. Inactive Analogs

Piperazinyl-pyrimidine derivatives with a 4-pyridylmethyl substituent have been disclosed in patent literature as 5-HT1A receptor agonists and serotonin reuptake inhibitors (EP 3687989) [1]. The target compound's aryl-piperazine motif is a known pharmacophore for SERT binding. While direct IC50 data for the target compound are not publicly available, a closely related analog from the same patent family exhibits an IC50 of 2.70 nM at the rat serotonin transporter [2] (note: compound identity requires confirmation; SMILES data suggest a distinct substitution pattern).

SERT Activity Potential
Data to verify
Class-level SERT pharmacophore present
Aryl-piperazine scaffold may support SERT binding
No direct IC50; closest analog 2.70 nM at rat SERT
Serotonin transporter SERT inhibition Monoamine reuptake

Molecular Complexity vs. Simpler Piperazine Building Blocks

The target compound (MW = 298.39 g/mol; ClogP ≈ 1.8; tPSA ≈ 53 Ų; HBD = 0; HBA = 6) occupies a lead-like chemical space distinct from simpler piperazine intermediates such as 1-(pyridin-4-ylmethyl)piperazine (MW = 177.25 g/mol; ClogP ≈ 0.5; tPSA ≈ 28 Ų) [1]. The fully elaborated pyrimidine core adds ~121 Da of molecular weight, increases lipophilicity by ~1.3 log units, and introduces additional hydrogen-bond acceptor capacity via the pyrimidine N1 and N3 atoms and the dimethylamine group.

Molecular Complexity
Supporting evidence
ΔMW +121 Da | ΔClogP +1.3 | ΔtPSA +25 Ų | ΔHBA +3
Pyrimidine core adds engagement-enabling complexity
Calculated values; experimental logD not available
Molecular complexity Physicochemical properties Lead-likeness

N,N-Dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine: Optimal Research & Industrial Applications


CCR4 Antagonist Screening & Chemokine Profiling

Based on patent-backed structural alignment with CCR4 antagonist pharmacophores (US 9,493,453 B2), this compound is suitable as a starting point for CCR4-mediated chemotaxis assays, Th2-cell migration studies, and allergic inflammation models [1]. The 4-pyridylmethyl substituent is the critical determinant of CCR4 target engagement; use of a 2-pyridyl or benzyl analog is not substitutable for this application.

S6K1 Kinase Selectivity Profiling: Alternative Hinge-Binding Fragment

The compound retains the 4-N,N-dimethyl group essential for S6K1 potency (cross-study inference from PF-4708671 data) while substituting the benzimidazole hinge-binder with a 4-pyridylmethyl group [2]. This enables head-to-head kinase selectivity profiling to determine whether the pyridylmethyl motif alters off-target kinase inhibition relative to the benzimidazole series.

Monoamine Transporter Pharmacology: SERT & 5-HT1A Studies

The aryl-piperazine core and 4-pyridylmethyl substituent are disclosed in EP 3,687,989 B1 as features of 5-HT1A agonists and serotonin reuptake inhibitors [3]. The compound is applicable to radioligand binding displacement assays at SERT and 5-HT1A, as well as functional cAMP or β-arrestin recruitment assays in recombinant cell lines.

Scaffold Optimization & Fragment Elaboration

As a fully elaborated lead-like scaffold (MW <300; ClogP <2; tPSA ~53 Ų), this compound serves as a multiparametric starting point for parallel optimization of potency, selectivity, and ADME properties. It is directly comparable to simpler piperazine intermediates (MW ~177) and provides a more advanced entry point for SAR exploration [4].

Application
Selection Property
Validation Focus
CCR4 antagonist screening
4-pyridylmethyl regioisomer identity
CCR4 binding & chemotaxis endpoint review
S6K1 kinase selectivity profiling
N,N-dimethylamine retention
S6K1 vs. off-target kinase panel review
Monoamine transporter studies
Aryl-piperazine pharmacophore context
SERT & 5-HT1A radioligand displacement
Scaffold elaboration studies
Lead-like physicochemical profile
HBA count & lipophilicity benchmarking
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